![molecular formula C32H32O5Ti B13778993 Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)- CAS No. 68443-32-3](/img/structure/B13778993.png)
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)- is an organic titanium compound. It consists of titanium coordinated with two molecules of 4-(1-methyl-1-phenylethyl)phenolato and one molecule of hydroxyacetato
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)- involves the coordination of titanium with hydroxyacetato and 4-(1-methyl-1-phenylethyl)phenolato ligands. The reaction typically occurs in an organic solvent, and the compound is obtained as a solid powder with a white or light yellow appearance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the hydroxyacetato or phenolato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands.
Scientific Research Applications
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)- has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, coatings, and nanotechnology applications
Mechanism of Action
The mechanism of action of Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)- involves its interaction with molecular targets and pathways. The titanium center can coordinate with various biological molecules, influencing their activity and function. The specific pathways involved depend on the application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Titanium dioxide (TiO2): A widely used titanium compound with applications in pigments, sunscreens, and photocatalysis.
Titanium tetrachloride (TiCl4): Used in the production of titanium metal and as a catalyst in organic synthesis.
Titanium isopropoxide (Ti(OiPr)4): Employed as a precursor in the synthesis of titanium-based materials and coatings.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
68443-32-3 |
|---|---|
Molecular Formula |
C32H32O5Ti |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
2-oxidoacetate;4-(2-phenylpropan-2-yl)phenolate;titanium(4+) |
InChI |
InChI=1S/2C15H16O.C2H3O3.Ti/c2*1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;3-1-2(4)5;/h2*3-11,16H,1-2H3;1H2,(H,4,5);/q;;-1;+4/p-3 |
InChI Key |
VHJILDAYNIHQIK-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].C(C(=O)[O-])[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


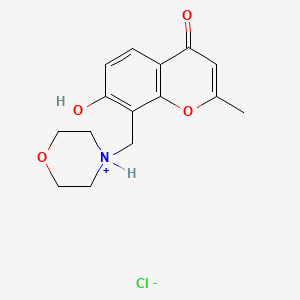
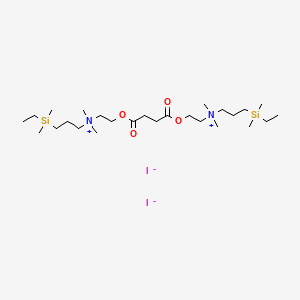
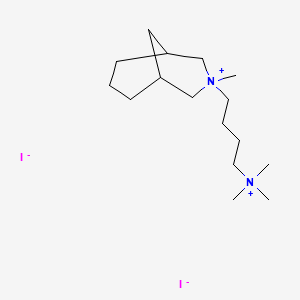
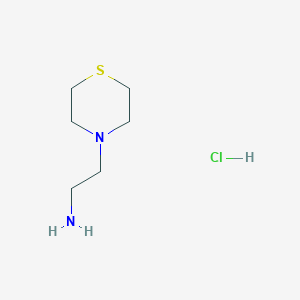
![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
![3-[(E)-2-(2-Chloro-3-((E)-2-[4-phenylbenzo[F]quinolin-3(4H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-4-phenylbenzo[F]quinolinium iodide](/img/structure/B13778946.png)
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B13778947.png)
![2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide](/img/structure/B13778952.png)
![Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13778955.png)
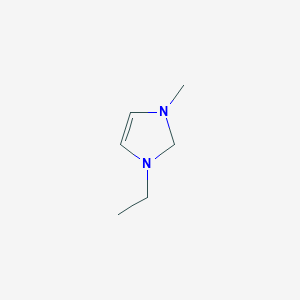
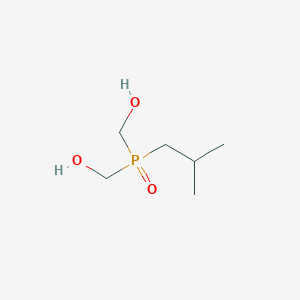

![2-[(Dimethylamino)methyl]-6-methylaniline](/img/structure/B13778980.png)
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)
